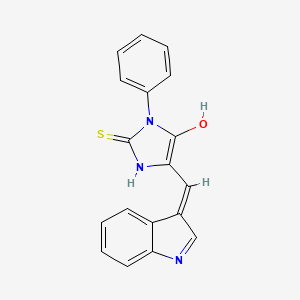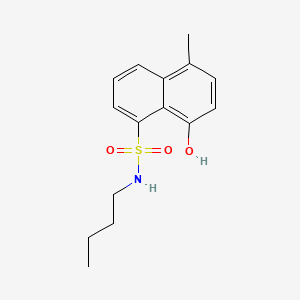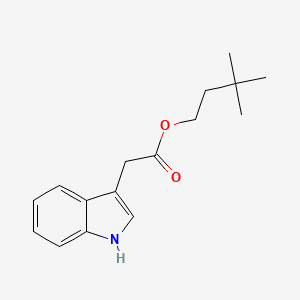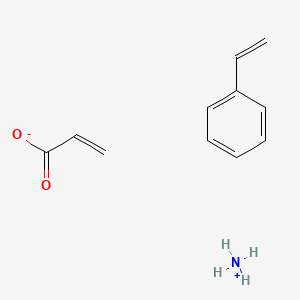
Azanium;prop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;prop-2-enoate;styrene is a compound that combines azanium, prop-2-enoate, and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Azanium is a positively charged ion (NH4+), prop-2-enoate is a derivative of acrylic acid, and styrene is a monomer used in the production of polystyrene and other copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanium;prop-2-enoate;styrene typically involves the polymerization of styrene with prop-2-enoate in the presence of azanium. The process can be carried out using various polymerization techniques, including free radical polymerization, emulsion polymerization, and suspension polymerization. The reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactors where styrene and prop-2-enoate are copolymerized in the presence of azanium. The process is optimized to achieve high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;prop-2-enoate;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the styrene or prop-2-enoate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Azanium;prop-2-enoate;styrene has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and specialty polymers
Wirkmechanismus
The mechanism of action of azanium;prop-2-enoate;styrene involves its interaction with various molecular targets and pathways. The azanium ion can participate in ionic interactions, while the prop-2-enoate and styrene moieties can undergo polymerization and other chemical transformations. These interactions and transformations contribute to the compound’s unique properties and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azanium,cumene,furan-2,5-dione,styrene: Similar in structure but with different functional groups, leading to distinct properties and applications.
2-Ethyl hexyl prop-2-enoate: Another acrylate compound with different substituents, used in various industrial applications.
Uniqueness
Azanium;prop-2-enoate;styrene is unique due to its combination of azanium, prop-2-enoate, and styrene, which imparts a distinct set of chemical and physical properties. This uniqueness makes it valuable in a wide range of scientific and industrial applications, from polymer synthesis to biomedical research .
Eigenschaften
CAS-Nummer |
35209-54-2 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
azanium;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h2-7H,1H2;2H,1H2,(H,4,5);1H3 |
InChI-Schlüssel |
KKVDXUINSGVKCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |
Verwandte CAS-Nummern |
113177-31-4 35209-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


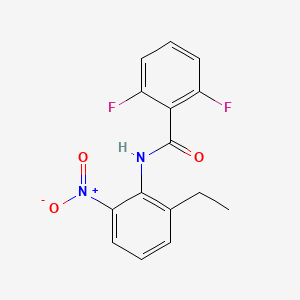
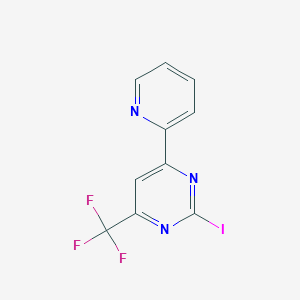
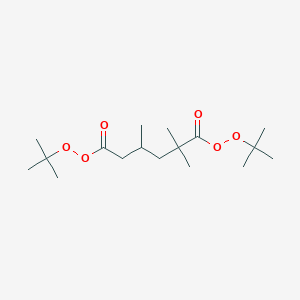
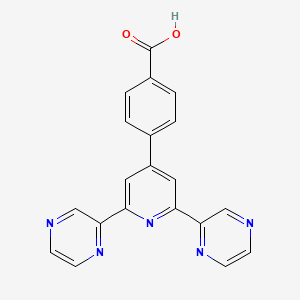
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
